Tetrahydroharmine

Descripción general

Descripción

Tetrahydroharmine is a compound that falls within the category of tetrahydro-β-carbolines (THβCs), which are tricyclic compounds structurally related to indoleamines. These compounds have been found to form in vitro and in vivo in the brain and other tissues. They are known to interact with the serotonergic neurotransmitter system and may serve as endogenous neuromodulators of neurotransmitters. The neurochemical, neuroendocrinological, and behavioral effects of THβCs have been studied, suggesting their potential role in modulating neurological functions .

Synthesis Analysis

The synthesis of tetrahydro-β-carbolines, which are structurally similar to tetrahydroharmine, can be achieved through various methods. One approach involves the intermolecular condensation, selective reduction, and intramolecular cyclization starting from phthalic anhydrides and tryptamine. This method allows for the synthesis of compounds with a strictosamide skeleton under mild conditions and is compatible with a wide range of substrates and functional groups . Another synthesis method includes the Pictet-Spengler reaction, which has been used in the total synthesis of roeharmine and the enantiospecific synthesis of (-)-1,2,3,4-tetrahydroroeharmine .

Molecular Structure Analysis

The molecular structure of tetrahydroharmine-like compounds has been studied using various techniques. For instance, the absolute configuration of tetrahydrolathyrine, a related compound, was determined using NOESY NMR analysis and X-ray structure determination. This analysis revealed the (2S,4R) absolute configuration of the natural product . Similarly, the structure of tetrahydroneosophoramine was elucidated by x-ray structural analysis, showing that its rings A, B, and C have the chair conformation, and ring D has the half-chair conformation .

Chemical Reactions Analysis

Tetrahydroharmine and related tetrahydro-β-carbolines can undergo various chemical reactions. The synthesis of tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine, a compound with a similar bicyclic structure, involved a [1,3]-dipolar cycloaddition reaction. The reaction's outcome and the distribution of diastereoisomers were influenced by the choice of base, with organic bases favoring the formation of one isomer due to π-interactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of tetrahydroharmine are not detailed in the provided papers, related compounds such as tetrahydroborates have been investigated for their physical properties. These studies have focused on parameters like structure, stability, and hydrogen diffusion, which are essential for their potential application as hydrogen storage materials . For tetrahydro-β-carbolines, their interaction with the serotonergic system and their formation in biological tissues are of particular interest, indicating their potential physiological relevance .

Aplicaciones Científicas De Investigación

Pharmacological Importance and Spasmolytic Activity

Tetrahydroharmine, a β-carboline alkaloid, has been explored for its pharmacological importance. Research indicates that derivatives of tetrahydroharmine exhibit spasmolytic activity, suggesting potential applications in muscle relaxation and treatment of spasms. The stability of N-acyl tetrahydroharmine derivatives highlights its suitability for pharmacological use (Begum et al., 2006).

Structural Novelty and Transformation

A novel tetrahydro β-carboline alkaloid, jafrine, was isolated and its structure determined with reference to tetrahydroharmine. This research reveals the potential for synthesizing new compounds with therapeutic benefits, utilizing tetrahydroharmine as a starting point (Faizi & Naz, 2002).

Antiviral Agent Development

Tetrahydroharmine has been instrumental in the development of antiviral agents. A study reported the synthesis of optical isomers of the antiviral agent NK0209, derived from harmala alkaloids including tetrahydroharmine. These isomers displayed significant activity against tobacco mosaic virus, showcasing the potential of tetrahydroharmine derivatives in plant virus control (Wang & Song, 2020).

Neuropharmacology and Dopamine Receptor Interaction

In the realm of neuropharmacology, tetrahydroharmine's influence on dopamine receptors has been explored. Tetrahydroprotoberberines, a category which includes tetrahydroharmine, act as dopamine receptor ligands. Their unique action on both D1 and D2 dopamine receptors positions them as potential therapeutic agents in treating neurobiological diseases and conditions like Parkinson's disease and schizophrenia (Mo et al., 2007).

Safety And Hazards

Direcciones Futuras

Tetrahydroharmine could primarily serve as a natural antidepressant without side effects such as cognitive impairment. On the contrary, THH can support and clarify the activity of the mind. Due to its ability to support the growth of new brain cells, it could also serve as a prevention of neurodegenerative disorders .

Propiedades

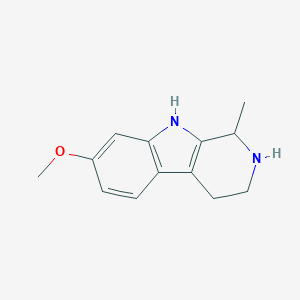

IUPAC Name |

7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLDQJLIBNPEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901873 | |

| Record name | (+/-)-Tetrahydroharmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydroharmine | |

CAS RN |

17019-01-1, 486-93-1 | |

| Record name | (±)-Tetrahydroharmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17019-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydroharmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017019011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leptaflorine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Tetrahydroharmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROHARMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1Q1E0G45A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

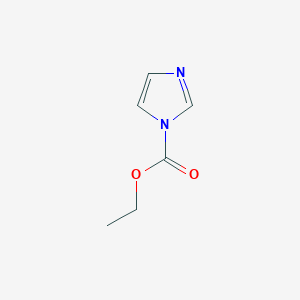

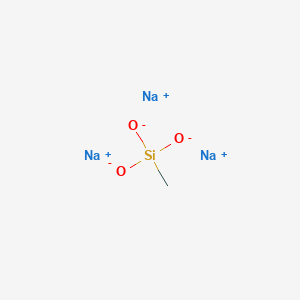

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)

![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)